

### PD-L1-IN-7 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | PD-L1-IN-7 |           |  |
| Cat. No.:            | B15613632  | Get Quote |  |

# In-Depth Technical Guide to PD-L1-IN-7

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

**PD-L1-IN-7** is a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. It is also identified by the compound code CB31. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 3024733-03-4 | [1][2]    |
| Molecular Formula | C46H50N6O7   | [1]       |
| Molecular Weight  | 798.93 g/mol | [1]       |

## **Mechanism of Action and Signaling Pathway**

**PD-L1-IN-7** functions by directly targeting PD-L1, a transmembrane protein expressed on the surface of various cells, including many cancer cells. The interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), on activated T cells, delivers an inhibitory signal that suppresses the anti-tumor immune response. This allows cancer cells to evade immune surveillance.

**PD-L1-IN-7** disrupts this immunosuppressive axis through a multi-faceted mechanism:







- Inhibition of PD-1/PD-L1 Interaction: It potently blocks the binding of PD-1 to PD-L1 with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[1]
- Induction of PD-L1 Internalization: The binding of PD-L1-IN-7 to PD-L1 triggers the
  internalization of the PD-L1 protein, effectively removing it from the cell surface where it can
  interact with T cells.[1]
- Alteration of Glycosylation and Promotion of Degradation: PD-L1-IN-7 has been shown to alter the glycosylation patterns of PD-L1, which can lead to its degradation.[1]

By abrogating the PD-1/PD-L1 signaling pathway, **PD-L1-IN-7** restores the activity of tumor-infiltrating T lymphocytes, enhancing their ability to recognize and eliminate cancer cells.[1]

Below is a DOT language script that generates a diagram of the PD-1/PD-L1 signaling pathway and the mechanism of action of **PD-L1-IN-7**.





Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling pathway and **PD-L1-IN-7** inhibition.

## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate evaluation of **PD-L1-IN-7**. Below are methodologies for key assays, based on standard practices for characterizing small molecule PD-L1 inhibitors.

## **In Vitro T-Cell Activation Assay**



This assay measures the ability of **PD-L1-IN-7** to restore T-cell function in the presence of PD-L1-expressing cancer cells.

#### 1. Cell Culture:

• Culture a PD-L1-positive cancer cell line (e.g., MDA-MB-231) and a T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

### 2. Co-culture Setup:

- Seed the PD-L1-positive cancer cells in a 96-well plate.
- Add varying concentrations of PD-L1-IN-7 to the wells.
- Add the T-cells to the wells.
- Stimulate the T-cells with anti-CD3/CD28 antibodies or a suitable antigen.

#### 3. Incubation:

Incubate the co-culture for 48-72 hours.

#### 4. Readout:

- Measure T-cell proliferation using a standard method such as MTS or CFSE dilution assay.
- Quantify cytokine (e.g., IFN-y, IL-2) production from the culture supernatant using ELISA.

#### 5. Data Analysis:

 Plot the T-cell proliferation or cytokine concentration against the concentration of PD-L1-IN-7 to determine the EC50 value.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of **PD-L1-IN-7** to its target protein, PD-L1, within a cellular environment.

#### 1. Cell Treatment:

- Treat cells expressing PD-L1 with either **PD-L1-IN-7** or a vehicle control (e.g., DMSO).
- Incubate to allow for compound entry and binding.



#### 2. Thermal Challenge:

- Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
- 3. Lysis and Fractionation:
- Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
- 4. Protein Detection:
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PD-L1 antibody.
- 5. Data Analysis:
- Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of PD-L1-IN-7 indicates target engagement.

### In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of PD-L1-IN-7 in a living organism.

- 1. Animal Model:
- Use immunodeficient mice engrafted with human PD-L1-expressing tumor cells or syngeneic mouse models.
- 2. Tumor Implantation:
- Implant tumor cells subcutaneously into the flanks of the mice.
- 3. Treatment:
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer PD-L1-IN-7 (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
- 4. Monitoring:



- Measure tumor volume and body weight regularly.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
- 5. Data Analysis:
- Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of **PD-L1-IN-7**.

Below is a DOT language script that generates a diagram illustrating a general experimental workflow for evaluating a PD-L1 inhibitor.



Click to download full resolution via product page

Caption: General experimental workflow for PD-L1 inhibitor evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of PD-1 derived peptides as inhibitors of PD-1/PD-L1 complex formation for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PD-L1-IN-7 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15613632#pd-l1-in-7-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com